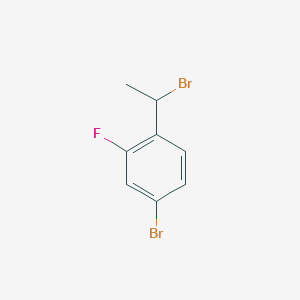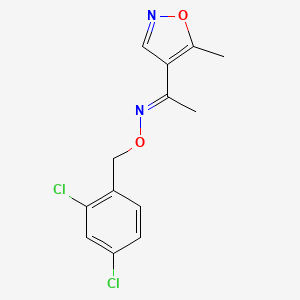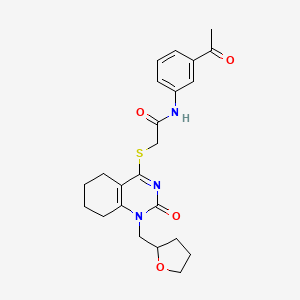![molecular formula C18H13BrN2O3 B2753195 2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902855-62-3](/img/structure/B2753195.png)
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H13BrN2O3 and its molecular weight is 385.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds related to 2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one have been synthesized and evaluated for their antimicrobial activities. Novel derivatives, including chromeno[2,3-d]pyrimidines, have exhibited significant antimicrobial properties against a variety of bacterial strains, showcasing their potential in addressing bacterial resistance issues. The synthesis involves multi-step chemical reactions, highlighting the compound's versatility in creating structures effective against microbial pathogens (Abdolmohammadi & Karimpour, 2016).
Antitubercular and Antifungal Applications
The chromeno[2,3-d]pyrimidine derivatives have also been evaluated for their antitubercular activity against Mycobacterium tuberculosis and antifungal activity against strains like Aspergillus niger. Some of these derivatives showed pronounced antitubercular and antimicrobial activities, which could lead to new therapeutic options for treating tuberculosis and fungal infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Anti-inflammatory Potential
In another study, pyrimidine derivatives, closely related to the chromeno[2,3-d]pyrimidin-4(5H)-one structure, were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. This investigation uncovered significant anti-inflammatory effects, suggesting these compounds could serve as a basis for developing new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
Catalysis and Synthetic Applications
Research into the synthesis of chromeno[2,3-d]pyrimidinone derivatives has led to the development of catalyst-free, environmentally friendly methods for creating these compounds under ambient conditions. These methods offer a greener alternative to traditional synthesis approaches, with applications in pharmaceutical manufacturing and beyond (Brahmachari & Nayek, 2017).
DNA Interaction and Pharmacological Properties
Furthermore, novel pyrimidine derivatives of the coumarin moiety have been investigated for their ability to interact with DNA and exhibit pharmacological activities such as analgesic and anti-pyretic effects. This research provides insights into the potential therapeutic applications of these compounds and their mechanism of action at the molecular level (Keri, Hosamani, Shingalapur, & Hugar, 2010).
特性
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-9-3-2-4-10-7-13-17(23)20-16(21-18(13)24-15(9)10)12-8-11(19)5-6-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVGEKTETWSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)
![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)


![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide](/img/structure/B2753131.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2753135.png)
